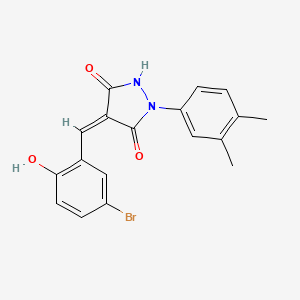
4-(5-Bromo-2-hydroxy-benzylidene)-1-(3,4-dimethyl-phenyl)-pyrazolidine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromopyruvic acid , belongs to the class of pyrazolidine-3,5-diones. Its chemical structure features a pyrazolidine ring with a bromine-substituted benzylidene moiety and a dimethylphenyl group. Bromopyruvic acid has garnered interest due to its potential biological activities and synthetic versatility.
Vorbereitungsmethoden
a. Synthetic Routes
Several synthetic routes lead to the formation of Bromopyruvic acid. One common method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 3,4-dimethylpyrazolidine-3,5-dione under acidic conditions. The reaction proceeds via a Schiff base intermediate, followed by cyclization to form the desired compound.
b. Reaction Conditions
- Reactants: 5-bromo-2-hydroxybenzaldehyde, 3,4-dimethylpyrazolidine-3,5-dione
- Solvent: Acidic medium (e.g., acetic acid)
- Temperature: Typically room temperature or slightly elevated
- Mechanism: Schiff base formation followed by intramolecular cyclization
c. Industrial Production
While Bromopyruvic acid is not produced industrially on a large scale, it serves as an intermediate in the synthesis of other compounds.
Analyse Chemischer Reaktionen
Bromopyruvic acid participates in various chemical reactions:
Oxidation: It can undergo oxidation to form corresponding carboxylic acids.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be replaced by other nucleophiles.
Condensation: It can react with amines or hydrazines to form hydrazones or semicarbazones.
Common reagents include:
Oxidation: Sodium hypochlorite (NaClO), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkali metal hydroxides (e.g., NaOH)
Condensation: Amines, hydrazines
Major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bromopyruvic acid finds applications in:
Chemistry: As a building block for more complex molecules
Biology: Investigating its effects on cellular metabolism and glycolysis
Medicine: Potential anticancer properties due to its inhibition of glycolytic enzymes
Industry: Limited, but its derivatives may have industrial applications
Wirkmechanismus
Bromopyruvic acid interferes with glycolysis by inhibiting key enzymes such as hexokinase and pyruvate kinase. This disruption affects cancer cells, which rely heavily on glycolysis for energy production. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Bromopyruvic acid stands out due to its unique combination of a bromine-substituted benzylidene group and a pyrazolidine-3,5-dione core. Similar compounds include pyruvic acid derivatives and other pyrazolidine-based molecules.
Eigenschaften
Molekularformel |
C18H15BrN2O3 |
|---|---|
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
(4Z)-4-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(3,4-dimethylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C18H15BrN2O3/c1-10-3-5-14(7-11(10)2)21-18(24)15(17(23)20-21)9-12-8-13(19)4-6-16(12)22/h3-9,22H,1-2H3,(H,20,23)/b15-9- |
InChI-Schlüssel |
DJNMRYXILIOFKU-DHDCSXOGSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Br)O)/C(=O)N2)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)
![2-Phenyl-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11992391.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11992395.png)
![pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992404.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11992408.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B11992420.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992428.png)

![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B11992478.png)
![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
